Pyridine, 3-(triethoxysilyl)-

Overview

Description

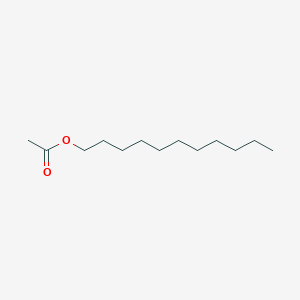

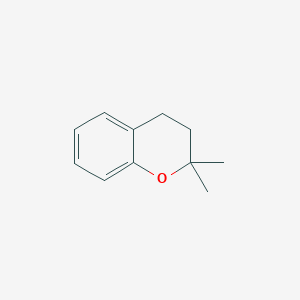

Pyridine, 3-(triethoxysilyl)-, also known as 3-PTS, is an organosilicon compound which is used as a reagent in organic synthesis and for the preparation of other compounds. It is a colorless liquid with a pyridine-like odor and is soluble in most organic solvents. It is a highly reactive compound, making it useful for a variety of synthetic applications.

Scientific Research Applications

Synthesis of Organosilicon Polymers

One of the notable applications of Pyridine, 3-(triethoxysilyl)- derivatives is in the synthesis of organosilicon polymers. For instance, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, synthesized through the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine, leads to the creation of cross-linked organosilicon copolymers. These polymers exhibit anionic properties in the presence of hydrochloric acid, demonstrating affinity towards chlorocomplexes of metals like gold(III), platinum(IV), palladium(II), and rhodium(III) (Belousova et al., 2001).

Mesoporous Materials from Carbazoles

Another application involves the use of Pyridine, 3-(triethoxysilyl)- in the synthesis of mesoporous materials. A procedure leveraging bis(pyridine)iodonium tetrafluoroborate for diiodination of carbazoles, followed by rhodium-catalyzed disilylation with triethoxysilane, yields 3,6-bis(triethoxysilyl)carbazoles. These compounds serve as precursors for sol–gel polymerization, leading to the creation of mesoporous materials (Maegawa et al., 2006).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, Pyridine, 3-(triethoxysilyl)- derivatives facilitate various chemical transformations. For instance, the sol–gel method has been employed to heterogenize CH3ReO3 inside porous hybrid silica matrices using 1,4-bis(triethoxysilyl)benzene and 4-((3-triethoxysilyl)propylamino)pyridine hydrochloride as co-condensation agents. These materials act as stable and recyclable catalysts for the epoxidation of olefins, showcasing the versatility of Pyridine, 3-(triethoxysilyl)- in catalytic applications (Dallmann & Buffon, 2000).

Charge Storage in Memory Devices

The compound has also found application in the electronics industry, particularly in the development of memory devices. Functional materials bridging a pyridyl ring and a triethoxysilyl group have been investigated as charge-storage interface materials in nonvolatile organic field-effect transistor (OFET) memory devices. These studies highlight the potential of Pyridine, 3-(triethoxysilyl)- derivatives in enhancing memory performance through structural modifications (Zheng et al., 2021).

Adsorbents for Wastewater Treatment

Finally, Pyridine-functionalized mesoporous silica, prepared through the condensation of tetraethoxysilane (TEOS) and N-(3-(triethoxysilyl)propyl)isonicotinamide, has been utilized as an adsorbent for removing dyestuffs from wastewater. Its large surface area and the high affinity of pyridine groups for acid dyestuffs make it an effective solution for water treatment applications (Yan et al., 2006).

Future Directions

Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Mechanism of Action

Target of Action

Pyridine, 3-(triethoxysilyl)-, is a type of pyridine derivative. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . .

Mode of Action

Pyridine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It’s known that bacteria can metabolize pyridine, leading to the formation of various metabolites

Pharmacokinetics

It’s known that pyridine derivatives can be transformed into various other compounds under certain conditions .

Result of Action

Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .

Action Environment

It’s known that the compound has a boiling point of 2598±130 °C and a density of 102±01 g/cm3 . It also reacts slowly with moisture/water .

Biochemical Analysis

Biochemical Properties

Pyridine derivatives have been shown to have antibacterial properties

Cellular Effects

Pyridine derivatives have been shown to inhibit kinases, androgen receptors, tubulin polymerization, topoisomerase enzyme, human carbonic anhydrase, and several other targets .

Molecular Mechanism

Pyridine derivatives have been shown to undergo various chemical reactions .

Temporal Effects in Laboratory Settings

It has been observed that pyridine-based devices exhibit distinctive non-equilibrium electron transport properties .

Dosage Effects in Animal Models

Some pyridine derivatives have been shown to cause renal injuries and neurotoxicity in experimental animals .

Metabolic Pathways

Microbial metabolism of the pyridine ring has been studied .

Transport and Distribution

It has been observed that metal-induced aggregation influences the cellular uptake and subcellular localization of pyridine-based devices .

Subcellular Localization

It has been observed that the absence of certain electron transfer chains may explain the uncoupling of the redox systems in the endoplasmic reticulum lumen .

Properties

IUPAC Name |

triethoxy(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-8-7-9-12-10-11/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBKHNYWLUTKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CN=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459860 | |

| Record name | Pyridine, 3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129663-08-7 | |

| Record name | Pyridine, 3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)